TP-808
Description
This complex bicyclic isoxazole derivative features a naphtho[2,3-d]isoxazole core fused with a dihydrodione system. Key structural elements include:
- Benzyloxy group: Enhances lipophilicity and may influence substrate-receptor interactions in pharmacological contexts.
- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for hydroxyls, improving stability during synthesis .
The stereochemistry (4aS,8aS,9S) is critical for its three-dimensional conformation, likely determined via X-ray crystallography using programs like SHELXL . Its synthesis likely involves multi-step protection/deprotection strategies, akin to spirocyclic imidazolones and benzothiazolyl compounds .
Properties
IUPAC Name |
(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLVVLJLQJWFG-JCWFFFCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852821-06-8 | |
| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
TP808 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the use of silicon-based reagents and organic solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, TP808 is produced in large quantities using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production process is designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
TP808 undergoes several types of chemical reactions, including:
Oxidation: TP808 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert TP808 into reduced forms with different chemical properties.
Substitution: TP808 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving TP808 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products
The major products formed from these reactions include various tetracycline derivatives with enhanced antimicrobial properties .
Scientific Research Applications
TP808 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used in the development of new antibiotics and antimicrobial agents.
Industry: Employed in the production of tetracycline antibiotics for pharmaceutical use
Mechanism of Action
TP808 exerts its effects by binding to the 30S ribosome subunit of bacteria. This binding prevents aminoacyl-transfer RNA from entering the A site, thereby inhibiting the extension of the protein chain. This mechanism effectively halts bacterial protein synthesis, leading to the antimicrobial activity of TP808 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Reactivity
- The TBS group in the target compound likely confers greater hydrolytic stability compared to trimethylsilyl (TMS) analogs, requiring harsher deprotection conditions (e.g., fluoride ions) .
- The benzyloxy group may undergo catalytic hydrogenation, contrasting with bromophenyl groups in 7f, which resist reduction under mild conditions .
Biological Activity
The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound is characterized by a naphtho[2,3-d]isoxazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Structural Characteristics
- Molecular Formula : C26H34N2O5Si
- Molecular Weight : 482.64 g/mol
- CAS Number : 852821-06-8
- Functional Groups :
- Benzyloxy group (enhances solubility)
- Dimethylamino group (potential pharmacological activity)
- Tert-butyldimethylsilyl ether (improves stability)
Biological Activity
Research indicates that compounds with similar naphtho[2,3-d]isoxazole frameworks have demonstrated various biological activities. The specific biological activities associated with this compound include:
- Anticancer Properties : The naphtho[2,3-d]isoxazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Activity : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial action.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound is primarily influenced by its structural features:
- Interaction with Biological Targets : The stereochemistry and functional groups allow for specific interactions with proteins and enzymes, influencing their activity.
- Cellular Uptake and Distribution : The benzyloxy and silyl groups enhance the compound's lipophilicity, facilitating better cellular uptake.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Naphtho[2,3-d]isoxazole | Anticancer | Lacks dimethylamino group |
| Compound B | Dimethylamino naphthalene | Antimicrobial | No benzyloxy substitution |
| Compound C | Benzyloxy heterocycle | Anti-inflammatory | Different core structure |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of naphtho[2,3-d]isoxazole can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction.
- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and metastasis in xenograft models, suggesting potential therapeutic applications in oncology.
- Mechanistic Insights : Detailed studies utilizing techniques such as molecular docking have revealed how this compound binds to specific receptors or enzymes involved in cancer progression or microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
